molecular formula C10H14ClNO2 B2677408 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride CAS No. 856182-32-6

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride

Cat. No. B2677408
CAS RN: 856182-32-6
M. Wt: 215.68
InChI Key: VXXSYMVOZIPTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride, also known as DMABN, is a chemical compound that has been extensively used in scientific research. It is a derivative of salicylaldehyde and has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology. The purpose of

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride is not fully understood. However, it is believed that this compound acts as a reactive oxygen species (ROS) scavenger. This compound has been shown to protect cells from oxidative stress-induced damage. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced damage. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound is also a fluorescent probe that can be used for the detection of metal ions. However, this compound has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous environments. This compound is also a toxic compound that can cause harm to living organisms.

Future Directions

There are several future directions for the research of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride. One direction is to investigate the potential of this compound as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore the use of this compound as a fluorescent probe for the detection of metal ions in living organisms. Additionally, the synthesis of this compound derivatives with improved water solubility and reduced toxicity can be explored.

Synthesis Methods

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride can be synthesized by reacting salicylaldehyde with dimethylamine and formaldehyde in the presence of hydrochloric acid. The reaction yields this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride has been extensively used in scientific research. It has been used as a reagent in organic chemistry for the synthesis of various compounds. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. In biochemistry, this compound has been used as a substrate for the determination of the activity of enzymes such as peroxidases and laccases. This compound has also been used in pharmacology as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2)6-9-5-8(7-12)3-4-10(9)13;/h3-5,7,13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXSYMVOZIPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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